REACTION_SMILES
|
[CH3:1][CH2:2][NH2:3].[N+:4](=[O:5])([O-:6])[c:7]1[cH:8][c:9]([CH2:13][C:14](=[O:15])[Cl:16])[cH:10][cH:11][cH:12]1.[OH2:17]>>[CH3:1][CH2:2][NH:3][C:14]([CH2:13][c:9]1[cH:8][c:7]([N+:4](=[O:5])[O-:6])[cH:12][cH:11][cH:10]1)=[O:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)Cc1cccc([N+](=O)[O-])c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCNC(=O)Cc1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |